molecular formula C12H13NO2S B14652465 Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate CAS No. 53512-34-8

Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate

Cat. No.: B14652465
CAS No.: 53512-34-8
M. Wt: 235.30 g/mol
InChI Key: SKZFFYGXIQFWQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methylthiol) can react with a suitable leaving group on the indole ring.

    Esterification: The carboxyl group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 3-(methylsulfanyl)propanoate: Similar structure but lacks the indole core.

    2-(Methylsulfanyl)ethyl propanoate: Another similar compound with a different substitution pattern.

    Indole-3-carboxylate derivatives: Compounds with different substituents on the indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53512-34-8

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 3-methylsulfanyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)8-4-5-10-9(6-8)11(16-2)7-13-10/h4-7,13H,3H2,1-2H3

InChI Key

SKZFFYGXIQFWQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2SC

Origin of Product

United States

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